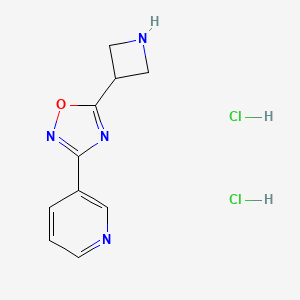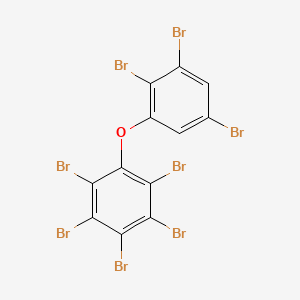![molecular formula C9H9N3OS B1457879 7-(Diméthylamino)benzo[c][1,2,5]thiadiazole-4-carbaldéhyde CAS No. 1273326-17-2](/img/structure/B1457879.png)
7-(Diméthylamino)benzo[c][1,2,5]thiadiazole-4-carbaldéhyde
Vue d'ensemble
Description
7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde is a useful research compound. Its molecular formula is C9H9N3OS and its molecular weight is 207.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dispositifs Photovoltaïques
Les propriétés donneur-accepteur d'électrons (D-A) des dérivés du benzo[c][1,2,5]thiadiazole les rendent adaptés à une utilisation dans les dispositifs photovoltaïques . Ces composés peuvent être incorporés dans les couches actives des cellules solaires organiques pour améliorer la séparation et le transport des charges, qui sont essentiels à l'efficacité de ces dispositifs.
Capteurs Fluorescents
En raison de leurs propriétés fluorescentes, ces molécules sont utilisées comme capteurs fluorescents . Elles peuvent être conçues pour répondre à des stimuli spécifiques, tels que les variations de pH, la présence d'ions métalliques ou d'autres analytes, ce qui les rend utiles dans la surveillance environnementale et le diagnostic médical.
Organophotocatalyse
Les composés à base de benzo[c][1,2,5]thiadiazole présentent un potentiel en tant qu'organophotocatalyseurs à la lumière visible . Ils peuvent être utilisés pour catalyser une variété de réactions chimiques dans des conditions douces, ce qui est bénéfique pour les pratiques de chimie durable.
Diodes Organiques Émettrices de Lumière (OLED)
Ces composés sont étudiés pour leur utilisation dans les OLED . Leur capacité à émettre de la lumière lors de l'excitation électrique en fait des candidats pour la couche émissive dans les OLED, qui sont utilisées dans les technologies d'affichage et d'éclairage.
Élimination des Polluants Organiques
La structure des dérivés du benzo[c][1,2,5]thiadiazole leur permet d'être utilisés dans des matériaux capables d'éliminer les polluants organiques de l'eau . Ils peuvent faire partie de structures organiques covalentes qui capturent et dégradent les substances nocives, contribuant ainsi aux efforts de purification de l'eau.
Photosensibilisateurs
Ces molécules peuvent agir comme des photosensibilisateurs , qui sont des composés qui produisent des espèces réactives de l'oxygène lorsqu'ils sont exposés à la lumière. Ils ont des applications en photothérapie dynamique pour le traitement du cancer et dans les réactions de photo-oxydation pour la synthèse de molécules organiques complexes.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various cellular components, influencing their function and leading to changes at the molecular level .
Mode of Action
It is suggested that the compound may undergo an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localised on the btz group .
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, leading to changes in cellular function .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability .
Result of Action
Similar compounds have been found to produce reactive oxygen species upon irradiation conditions .
Analyse Biochimique
Biochemical Properties
7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their activity . For instance, it can interact with cysteine residues in proteins, forming stable thioether bonds. This interaction can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction.
Cellular Effects
The effects of 7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism. The compound’s ability to interact with various cellular components makes it a versatile tool for studying cellular processes.
Molecular Mechanism
At the molecular level, 7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with nucleophilic sites on biomolecules . This interaction can lead to the inhibition or activation of enzymes, depending on the specific enzyme and the nature of the interaction. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
The effects of 7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde can change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . This degradation can result in the formation of by-products that may have different biochemical properties. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
In animal models, the effects of 7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde vary with different dosages . At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can lead to toxic effects, including cell death and tissue damage. These effects are dose-dependent and can vary depending on the specific animal model and the route of administration.
Metabolic Pathways
7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolites can have different biochemical properties and can influence metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes makes it a valuable tool for studying metabolic pathways.
Transport and Distribution
The transport and distribution of 7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within the cell.
Subcellular Localization
7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde is localized to specific subcellular compartments, depending on its interactions with targeting signals and post-translational modifications . For example, it can be directed to the nucleus by nuclear localization signals or to the mitochondria by mitochondrial targeting sequences. These localizations can influence the compound’s activity and function, making it a versatile tool for studying subcellular processes.
Propriétés
IUPAC Name |
4-(dimethylamino)-2,1,3-benzothiadiazole-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-12(2)7-4-3-6(5-13)8-9(7)11-14-10-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEPOZLIDUBGTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C2=NSN=C12)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B1457797.png)


![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1457800.png)

![2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1457803.png)
![4-[(2,6-Dichlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1457806.png)

![4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1457810.png)


![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/structure/B1457815.png)

